LL-Z1640-4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

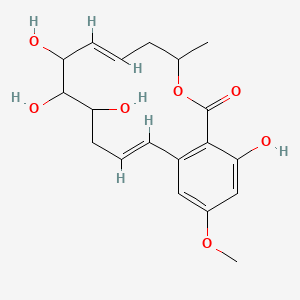

C19H24O7 |

|---|---|

分子量 |

364.4 g/mol |

IUPAC名 |

(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one |

InChI |

InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,14-15,18,20-23H,5,8H2,1-2H3/b6-4+,7-3+ |

InChIキー |

BPOLRDGTYHVUAY-DVFLZCIWSA-N |

異性体SMILES |

CC1C/C=C/C(C(C(C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O |

正規SMILES |

CC1CC=CC(C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of LL-Z1640-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LL-Z1640-2 is a resorcylic acid lactone with potent anti-inflammatory and anti-neoplastic properties. Its primary mechanism of action involves the irreversible inhibition of Transforming Growth Factor-β-activated kinase 1 (TAK1) and Extracellular signal-regulated kinase 2 (ERK2). This dual inhibition disrupts critical cell survival and inflammatory signaling pathways, notably the NF-κB pathway, leading to apoptosis in various cancer cell lines. Additionally, LL-Z1640-2 has been shown to reduce the levels of the transcription factor Zic family member 5 (ZIC5), further contributing to its pro-apoptotic effects. This technical guide provides a comprehensive overview of the mechanism of action of LL-Z1640-2, including its molecular targets, downstream signaling effects, and the experimental protocols used to elucidate these functions.

Introduction

LL-Z1640-2 is a naturally derived resorcylic acid lactone that has garnered significant interest for its therapeutic potential, particularly in oncology. Its multifaceted mechanism of action, centered on the inhibition of key signaling kinases, makes it a promising candidate for further drug development. This document details the molecular interactions and cellular consequences of LL-Z1640-2 treatment.

Primary Molecular Targets and Binding

The principal targets of LL-Z1640-2 are TAK1 and ERK2, to which it binds irreversibly.[1][2] This irreversible inhibition is a key feature of its potent and sustained cellular activity.

Quantitative Data on Target Inhibition

| Target | Metric | Value | Cell Line/System | Reference |

| TAK1 | Inhibition | Potent, Irreversible | In vitro | [1][2] |

| ERK2 | Inhibition | Potent, Irreversible | In vitro | [1][2] |

| ZIC5 Protein Levels | Reduction | Dose-dependent | A375 Melanoma |

Signaling Pathway Modulation

The inhibition of TAK1 and ERK2 by LL-Z1640-2 leads to the significant modulation of several downstream signaling pathways crucial for cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

TAK1 is a critical upstream activator of the canonical NF-κB pathway. By inhibiting TAK1, LL-Z1640-2 effectively blocks the subsequent phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65/RelA subunit of NF-κB.[1] This disruption of the NF-κB-IRF4-MYC axis is a cornerstone of LL-Z1640-2's anti-cancer activity, particularly in malignancies dependent on this pathway, such as Adult T-cell leukaemia/lymphoma (ATL).[1]

Modulation of MAPK Signaling

LL-Z1640-2 also impacts the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been shown to mitigate the phosphorylation of p38 MAPK, another stress-activated protein kinase.[1] The direct, irreversible inhibition of ERK2 further contributes to the disruption of MAPK signaling, which is frequently dysregulated in cancer.

Reduction of ZIC5 Protein Levels

A distinct mechanism of action of LL-Z1640-2 is its ability to decrease the protein levels of Zic family member 5 (ZIC5), a transcription factor implicated in the survival of various cancer cells.[3] This effect is dose-dependent and is thought to occur post-transcriptionally. The reduction of ZIC5 is a significant contributor to the pro-apoptotic effects of LL-Z1640-2 in cancer cells expressing this transcription factor.[3]

References

LL-Z1640-4 as a negative control for TAK1 inhibition

Technical Guide: The Critical Role of a Negative Control in TAK1 Inhibition Studies

Disclaimer: Initial searches for "LL-Z1640-4" did not yield any publicly available scientific information. The closely related compound, LL-Z1640-2 , is documented as a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and is therefore unsuitable for use as a negative control.[1][2][3] This guide will address the principles of using a proper negative control in TAK1 inhibition experiments, referencing a hypothetical Inactive Control Compound (ICC) for illustrative purposes.

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical serine/threonine kinase that functions as a central node in signaling pathways regulating inflammation, immunity, and cell survival.[4][5] Its activation by stimuli such as TNF-α, IL-1β, and lipopolysaccharide (LPS) triggers downstream cascades, including the NF-κB and MAPK (p38, JNK) pathways.[1][2] Given its pivotal role, TAK1 is a significant therapeutic target for inflammatory diseases and cancer.[6][7][8]

When evaluating the efficacy and mechanism of a specific TAK1 inhibitor, it is crucial to differentiate the effects of on-target inhibition from off-target activities or non-specific compound effects. This is the fundamental role of a negative control. An ideal negative control is a molecule structurally analogous to the active inhibitor but lacking the functional group required for TAK1 binding and inhibition. By comparing the biological effects of the active inhibitor to the inactive control, researchers can confidently attribute observed outcomes to the specific inhibition of TAK1.

This document provides a technical overview of the experimental methodologies and data interpretation involved in utilizing a negative control for TAK1 inhibition research.

Data Presentation: Differentiating an Inhibitor from an Inactive Control

The following tables present hypothetical, yet representative, quantitative data from key experiments. These tables highlight the expected contrasting results between a potent TAK1 inhibitor and a validated Inactive Control Compound (ICC).

Table 1: In Vitro TAK1 Kinase Activity Assay

This assay directly measures the enzymatic activity of purified TAK1 in the presence of a test compound.

| Compound | Concentration (µM) | Relative TAK1 Activity (%) |

| Vehicle (DMSO) | - | 100.0 |

| TAK1 Inhibitor | 0.01 | 88.3 |

| 0.1 | 52.1 | |

| 1.0 | 9.7 | |

| 10.0 | 1.2 | |

| ICC | 0.01 | 99.5 |

| 0.1 | 98.9 | |

| 1.0 | 97.4 | |

| 10.0 | 96.8 |

Table 2: Cellular Analysis of Downstream TAK1 Signaling

This experiment quantifies the phosphorylation of a key downstream substrate of TAK1 (e.g., p38 MAPK) in cells stimulated to activate the TAK1 pathway.

| Treatment Condition | p-p38 / Total p38 Ratio (Normalized) |

| Unstimulated + Vehicle | 0.05 |

| Stimulated + Vehicle | 1.00 |

| Stimulated + TAK1 Inhibitor (1 µM) | 0.15 |

| Stimulated + ICC (1 µM) | 0.98 |

Experimental Protocols

The following are detailed protocols for essential experiments used to validate a TAK1 inhibitor and its corresponding negative control.

3.1. In Vitro TAK1 Kinase Assay

-

Objective: To quantify the direct inhibitory effect of a compound on the catalytic activity of TAK1.

-

Materials:

-

Recombinant TAK1/TAB1 enzyme complex.

-

Substrate (e.g., Myelin Basic Protein, MBP).

-

ATP and [γ-³²P]ATP.

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

-

Test compounds (TAK1 Inhibitor, ICC) and vehicle (DMSO).

-

Phosphocellulose filter plates.

-

Scintillation counter.

-

-

Methodology:

-

A master mix of Kinase Assay Buffer, substrate, and TAK1/TAB1 enzyme is prepared.

-

The test compounds and controls are serially diluted in DMSO.

-

The enzyme mix is added to a 96-well plate, followed by the addition of the test compounds. The plate is incubated for 10-20 minutes at room temperature to allow for compound binding.

-

The kinase reaction is initiated by adding a solution of ATP and [γ-³²P]ATP.

-

The reaction proceeds for a defined period (e.g., 40 minutes) at room temperature.

-

The reaction is stopped by transferring the contents to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

The filter plate is washed multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

-

After drying, a scintillant is added to each well, and radioactivity is measured using a scintillation counter.

-

Data are normalized to the vehicle control to determine the percentage of TAK1 inhibition.

-

3.2. Western Blot Analysis of TAK1 Pathway Activation

-

Objective: To assess the impact of TAK1 inhibition on the downstream signaling cascade within a cellular environment.

-

Materials:

-

A suitable cell line (e.g., HeLa, THP-1 macrophages).

-

Cell culture reagents.

-

A stimulating agent (e.g., TNF-α at 20 ng/mL).

-

Test compounds and vehicle control.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies against p-p38, total p38, p-JNK, total JNK, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Cells are seeded in multi-well plates and grown to 70-80% confluency.

-

Cells are serum-starved for 2-4 hours prior to treatment.

-

Cells are pre-incubated with the TAK1 inhibitor, ICC, or vehicle control at the desired concentration for 1 hour.

-

The TAK1 pathway is activated by adding the stimulating agent (e.g., TNF-α) for 15-30 minutes.

-

The culture medium is aspirated, and cells are washed with ice-cold PBS.

-

Cells are lysed on ice, and the protein concentration of the resulting lysates is determined.

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the appropriate primary antibodies overnight.

-

Following washes, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using a chemiluminescent substrate, and images are captured. Band intensities are quantified using densitometry software.

-

Visualizations: Pathways and Workflows

TAK1 Signaling Pathway Overview

Caption: Core components of the TAK1 signaling pathway from receptor to cellular response.

Logical Workflow for Compound Validation

Caption: Decision workflow for characterizing a compound as a TAK1 inhibitor or a negative control.

References

- 1. Therapeutic efficacy of the resorcylic acid lactone LL-Z1640-2 for adult T-cell leukaemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TAK1-NLK Mitogen-Activated Protein Kinase Cascade Functions in the Wnt-5a/Ca2+ Pathway To Antagonize Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β-activated kinase-1 inhibitor LL-Z1640-2 reduces joint inflammation and bone destruction in mouse models of rheumatoid arthritis by inhibiting NLRP3 inflammasome, TACE, TNF-α and RANKL expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Feedback control of the protein kinase TAK1 by SAPK2a/p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1 selective inhibition: state of the art and future opportunities. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Chemical Structure and Properties of LL-Z1640-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

LL-Z1640-2, a resorcylic acid lactone natural product, has garnered significant attention in the scientific community for its potent and selective kinase inhibitory activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of LL-Z1640-2. Detailed experimental protocols for key assays and a summary of its effects on critical signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

LL-Z1640-2, also known as 5-Z-7-oxozeaenol, is a 14-membered macrolactone belonging to the resorcylic acid lactone (RAL) class of natural products.[1] Its structure features a β-resorcylic acid core fused to a macrocyclic lactone ring containing a cis-enone moiety, which is crucial for its biological activity.

Table 1: Physicochemical Properties of LL-Z1640-2

| Property | Value | Reference |

| IUPAC Name | (3S,5Z,8S,9S,11E)-14,16-dihydroxy-3-methyl-3,4,7,8,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecin-1,7-dione | PubChem |

| Molecular Formula | C20H24O6 | PubChem |

| Molecular Weight | 376.4 g/mol | PubChem |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, methanol, ethanol | N/A |

Mechanism of Action

LL-Z1640-2 is a potent, irreversible inhibitor of several kinases, primarily targeting TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[2] Its mechanism of action involves the covalent modification of a conserved cysteine residue within the ATP-binding pocket of these kinases.[1] The cis-enone functionality of LL-Z1640-2 acts as a Michael acceptor, forming a stable adduct with the sulfhydryl group of the cysteine residue, thereby irreversibly inhibiting the kinase's activity.[1]

Biological Activities and Therapeutic Potential

LL-Z1640-2 exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties, primarily through its inhibition of key signaling pathways.

Kinase Inhibitory Activity

LL-Z1640-2 demonstrates potent inhibitory activity against a panel of kinases involved in cell growth, proliferation, and inflammation.

Table 2: Kinase Inhibitory Activity of LL-Z1640-2

| Kinase Target | IC50 | Assay Conditions | Reference |

| TAK1 | Potent Irreversible Inhibitor | In vitro kinase assays | [2] |

| ERK2 | Potent Irreversible Inhibitor | In vitro kinase assays | [2] |

| MEK | Potent Inhibitor | In vitro kinase assays | [1] |

| JNK | Potent Inhibitor | In vitro kinase assays | [1] |

| p38 MAPK | Potent Inhibitor | In vitro kinase assays | [2] |

Antiproliferative and Pro-Apoptotic Activity

LL-Z1640-2 has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][4] This activity is linked to its ability to suppress the NF-κB and MAPK signaling pathways, which are critical for cancer cell survival and growth.[2] Furthermore, LL-Z1640-2 has been found to decrease the protein levels of Zic family member 5 (ZIC5), a transcription factor that promotes the survival of several cancer cell types.[3][4]

Table 3: Antiproliferative Activity of LL-Z1640-2 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| ATL cells | Adult T-cell leukaemia/lymphoma | Effective suppression of in vivo growth | N/A | [2] |

| A375 | Melanoma | Apoptosis induced at 0.1-0.5 µM | 48 | [4] |

| Panc-1 | Pancreatic Carcinoma | Apoptosis induced | 48 | [5] |

| MiaPaca-2 | Pancreatic Carcinoma | Apoptosis induced | 48 | [5] |

| RBE | Cholangiocarcinoma | Apoptosis induced | 48 | [5] |

| SW620 | Colorectal Cancer | Apoptosis induced | 48 | [5] |

| SW480 | Colorectal Cancer | Apoptosis induced | 48 | [5] |

Signaling Pathways

LL-Z1640-2 exerts its biological effects by modulating key intracellular signaling pathways.

Inhibition of the TAK1/NF-κB Signaling Pathway

TAK1 is a crucial upstream kinase that activates the IκB kinase (IKK) complex, leading to the activation of the NF-κB transcription factor.[6] By irreversibly inhibiting TAK1, LL-Z1640-2 blocks this cascade, preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[2]

Caption: Inhibition of the TAK1/NF-κB signaling pathway by LL-Z1640-2.

Inhibition of the TAK1/MAPK Signaling Pathway

TAK1 also acts as an upstream activator of the mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways. LL-Z1640-2's inhibition of TAK1 consequently suppresses the activation of these downstream MAPKs, which are involved in cellular responses to stress, inflammation, and apoptosis.

Caption: Inhibition of the TAK1/MAPK signaling pathway by LL-Z1640-2.

Experimental Protocols

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to assess the effect of LL-Z1640-2 on the phosphorylation of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment:

-

Seed cells (e.g., human cancer cell lines) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of LL-Z1640-2 or vehicle control (DMSO) for a specified time (e.g., 1-24 hours).

-

Stimulate cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 15-30 minutes before harvesting.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptosis in cells treated with LL-Z1640-2.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of LL-Z1640-2 for 24-48 hours.[2]

-

Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[1]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within one hour.[1]

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Conclusion

LL-Z1640-2 is a promising natural product with potent kinase inhibitory activity, particularly against TAK1 and ERK2. Its ability to covalently modify these key signaling proteins leads to the suppression of pro-survival pathways, such as NF-κB and MAPK, and the induction of apoptosis in cancer cells. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of LL-Z1640-2 and its analogs. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to advance this compound towards clinical applications.

References

- 1. immunostep.com [immunostep.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

An In-depth Technical Guide to the Discovery and Origin of the LL-Z1640 Macrolide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LL-Z1640 macrolide family, a group of fungal resorcylic acid lactones (RALs), has garnered significant attention in the scientific community, particularly for the potent and selective kinase inhibitory activity of its prominent member, LL-Z1640-2. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthetic pathway of this important class of natural products. It details the initial isolation and structure elucidation, presents key quantitative data in a structured format, and outlines the experimental protocols employed in their study. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the core concepts for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Origin

The journey of the LL-Z1640 macrolide family began with the independent discovery of its primary constituent, LL-Z1640-2, which was also identified by other research groups under the names (5Z)-7-oxozeaenol, f152A1, and L-783279. The initial isolation of (5Z)-7-oxozeaenol was reported in 1978 by Ellestad and colleagues from an unidentified fungal strain.[1] Subsequent research has confirmed that these macrolides are of fungal origin.[2][3] Specifically, (5Z)-7-oxozeaenol and its related analogs have been isolated from solid-phase cultures of the fungal strain MSX 63935.[1]

The LL-Z1640 compounds belong to the broader class of resorcylic acid lactones (RALs), a major group of polyketides produced by various fungi.[4] These molecules are characterized by a 14-membered macrocyclic ring fused to a β-resorcylic acid (2,4-dihydroxybenzoic acid) moiety.[4]

Structure and Biological Activity

The most studied member of this family is LL-Z1640-2 ((5Z)-7-oxozeaenol). Its structure is characterized by a 14-membered macrolactone ring with a cis-enone functionality, which is crucial for its biological activity.

LL-Z1640-2 is a potent and selective, irreversible inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[1][2][3] It has also been shown to inhibit Extracellular signal-Regulated Kinase 2 (ERK2).[4] The irreversible inhibition is achieved through a covalent bond formation with a conserved cysteine residue in the ATP-binding site of the kinase.[1]

The inhibition of the TAK1 signaling pathway by LL-Z1640-2 leads to the suppression of downstream signaling cascades, including the NF-κB and JNK/p38 MAPK pathways.[4] This mechanism of action underlies its observed anti-inflammatory and pro-apoptotic activities, making it a valuable tool for studying these pathways and a potential lead compound for the development of therapeutics for inflammatory diseases and certain cancers.[1][4]

Quantitative Biological Activity Data

| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Assay (NF-κB inhibition) | Reference |

| LL-Z1640-2 ((5Z)-7-oxozeaenol) | TAK1 | 8.1 | 11 nM | [1] |

| LL-Z1640-2 ((5Z)-7-oxozeaenol) | VEGF-R2 | 52 | - | [5] |

| LL-Z1640-2 ((5Z)-7-oxozeaenol) | MEK1 | 411 | - | [5] |

Biosynthesis

While the specific gene cluster for the biosynthesis of the LL-Z1640 macrolide family has not been explicitly detailed in the currently available literature, a general and well-established biosynthetic pathway for fungal resorcylic acid lactones (RALs) provides a robust model. This pathway involves the collaborative action of two distinct iterative polyketide synthases (iPKSs): a highly reducing iPKS (hrPKS) and a non-reducing iPKS (nrPKS).[6][7]

The biosynthesis is proposed to proceed as follows:

-

Chain Assembly by hrPKS: The hrPKS is responsible for the synthesis of a reduced polyketide chain, which will form the aliphatic portion of the macrolactone ring. This process involves the iterative condensation of malonyl-CoA extender units with a starter unit, along with reductive modifications (ketoreduction, dehydration, and enoylreduction) by the various domains of the hrPKS.[6]

-

Transfer to nrPKS: The polyketide chain synthesized by the hrPKS is then transferred to the nrPKS.

-

Chain Extension and Aromatization by nrPKS: The nrPKS further extends the polyketide chain with additional malonyl-CoA units. This synthase lacks reducing domains, leading to a poly-β-keto chain that undergoes a series of cyclization and aromatization reactions to form the characteristic β-resorcylic acid moiety.[6][7]

-

Macrolactonization: The final step is an intramolecular esterification, catalyzed by a thioesterase (TE) domain, which releases the polyketide chain from the synthase and forms the 14-membered macrolactone ring.

Post-PKS modifications, such as hydroxylations and oxidations, may then occur to yield the final members of the LL-Z1640 family.

Experimental Protocols

Fermentation and Isolation

The following is a generalized protocol based on methods for the production of resorcylic acid lactones from fungal cultures.

4.1.1. Fungal Culture and Fermentation:

The producing fungal strain (e.g., MSX 63935) is cultured on a solid-phase medium.[1] This often involves the use of a nutrient-rich agar medium, such as potato dextrose agar (PDA) or a custom solid medium, to support mycelial growth and secondary metabolite production. The cultures are incubated under controlled conditions of temperature and humidity for a period sufficient to allow for the accumulation of the desired macrolides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the Biosynthesis of 12-Membered Resorcylic Acid Lactones from Heterologous Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta resorcylic acid lactones (RALs) from fungi: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Nematicidal glycosylated resorcylic acid lactones from the fungus Pochonia chlamydosporia PC-170 and their key biosynthetic genes [frontiersin.org]

- 6. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of resorcylic acid lactones by cooperation of fungal iterative polyketide synthases involved in hypothemycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of LL-Z1640-4: A Quest for Structural Comparison Reveals a Molecule Lost to the Scientific Record

A comprehensive investigation into the structural distinctions between the resorcylic acid lactone LL-Z1640-2 and a purported analogue, LL-Z1640-4, has concluded with a significant finding: the scientific literature does not contain any identifiable record of a compound designated as this compound. Despite exhaustive searches across scholarly articles, chemical databases, and patent filings, no structural data, experimental protocols, or quantitative analyses associated with "this compound" could be retrieved. This absence of information precludes a direct structural comparison with the well-documented molecule, LL-Z1640-2.

LL-Z1640-2, a known potent and selective kinase inhibitor, has been the subject of numerous total synthesis studies and biological evaluations. Its complex macrocyclic structure, featuring a β-resorcylic acid framework, is a member of the resorcylic acid lactone (RAL) family of natural products. While the literature details various analogues and derivatives of LL-Z1640-2, and even mentions a related compound, LL-Z1640-1, the designation "this compound" remains elusive.

This lack of available data makes it impossible to fulfill the request for an in-depth technical guide detailing the structural differences, comparative data tables, experimental methodologies, and signaling pathway diagrams. The core requirement of a structural comparison cannot be met without the fundamental structural information of one of the comparators.

It is conceivable that "this compound" may represent an internal, unpublished designation within a specific research institution or pharmaceutical company, or perhaps a misnomer for a different, known analogue. However, based on the publicly accessible scientific and technical information, a comparative analysis is not feasible at this time.

For researchers, scientists, and drug development professionals interested in the structure-activity relationships of the LL-Z1640 series, the focus remains on the established structures like LL-Z1640-2 and its characterized derivatives. Future disclosures or publications may one day shed light on the existence and structure of this compound, which would then enable the comprehensive comparative analysis originally envisioned. Until such information becomes available, the structural identity of this compound remains a scientific enigma.

Solubility Profile of LL-Z1640-4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides an in-depth overview of the solubility of LL-Z1640-4, a resorcylic acid lactone, in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents.

This compound is a valuable tool in cellular biology, often utilized as a negative control in studies involving its analogue, LL-Z1640-2, a known inhibitor of TGF-β-activated kinase 1 (TAK1). While qualitative solubility information is available, precise quantitative data for this compound is not widely published. This guide summarizes the existing knowledge and provides a framework for its practical application in a laboratory setting.

Qualitative and Inferred Quantitative Solubility

This compound is consistently reported to be soluble in several common organic solvents. The available data on its solubility is summarized in the table below.

| Solvent | Solubility | Inferred Quantitative Data / Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | While specific mg/mL or molarity values are not publicly available, studies on other resorcylic acid lactones have successfully prepared stock solutions in DMSO at concentrations as high as 100 mM. It is therefore reasonable to expect that this compound can be dissolved in DMSO at comparable concentrations. |

| Ethanol | Soluble | No quantitative data available. |

| Methanol | Soluble | No quantitative data available. |

| Dimethylformamide (DMF) | Soluble | No quantitative data available. |

| Water | Limited solubility | As with many organic compounds, solubility in aqueous solutions is expected to be low. |

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility values, a thermodynamic solubility assay is recommended. This method determines the equilibrium solubility of a compound, providing a definitive measure of its maximum concentration in a given solvent under specific conditions. The following is a general protocol that can be adapted for this compound.

Objective: To determine the thermodynamic solubility of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Autosampler vials and caps

-

Pipettes and tips

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform a serial dilution of the stock solution with DMSO to create a series of standard solutions of known concentrations (e.g., 5, 2.5, 1, 0.5, 0.1, 0.05 mg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of autosampler vials. The excess solid should be clearly visible.

-

To each vial, add a precise volume of DMSO (e.g., 1 mL).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Processing:

-

After the incubation period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet the excess solid.

-

-

Analysis:

-

Carefully collect the supernatant from each vial, being cautious not to disturb the pellet.

-

Dilute the supernatant with DMSO to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted supernatant samples by HPLC.

-

-

Data Analysis:

-

Construct a standard curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the standard curve to determine the concentration of this compound in the diluted supernatant samples.

-

Calculate the original concentration of this compound in the undiluted supernatant, which represents the thermodynamic solubility.

-

Visualization of a Relevant Signaling Pathway

This compound is frequently used as a negative control for its structural analog, LL-Z1640-2, which is a known inhibitor of the TAK1 signaling pathway. Understanding this pathway is therefore crucial for interpreting experimental results where this compound is employed. The diagram below illustrates a simplified representation of the TAK1 signaling cascade.

An In-depth Technical Guide to the Inactive Analogue LL-Z1640-4 for MAP Kinase Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase (MAPK) signaling pathways are central to cellular processes such as proliferation, differentiation, and stress response, making them critical targets in drug discovery, particularly in oncology. LL-Z1640-2 is a resorcylic acid lactone that has been identified as a potent, irreversible inhibitor of key kinases in the MAPK pathways, including Transforming Growth Factor-β-activated kinase 1 (TAK1) and Extracellular signal-regulated kinase 2 (ERK2). Rigorous investigation of such inhibitors necessitates the use of a structurally similar but biologically inactive analogue as a negative control to distinguish specific inhibitory effects from off-target or non-specific cellular responses. This technical guide introduces "LL-Z1640-4," a proposed inactive analogue of LL-Z1640-2, and provides a comprehensive overview of its use in MAPK studies. While "this compound" is a designation for the purpose of this guide, it represents a crucial experimental tool—an analogue of LL-Z1640-2 that lacks the chemically reactive moiety responsible for its biological activity. This guide details the mechanism of action of LL-Z1640-2, the rationale for the inactivity of this compound, quantitative data on the active compound, and detailed experimental protocols for its characterization.

Introduction: The Role of Resorcylic Acid Lactones in MAP Kinase Inhibition

Resorcylic acid lactones (RALs) are a class of natural products known for their diverse biological activities. A subset of RALs, including LL-Z1640-2, possesses a reactive cis-enone moiety within their macrocyclic structure. This functional group is key to their mechanism of action as kinase inhibitors. These RALs act as irreversible inhibitors by forming a covalent bond with a conserved cysteine residue present in the ATP-binding pocket of a specific subset of kinases. This covalent modification prevents the binding of ATP and subsequently inhibits the kinase's catalytic activity.

LL-Z1640-2 has been shown to be a potent inhibitor of TAK1 and ERK2, both of which are critical components of the MAPK signaling cascade.[1] TAK1 is a MAP3K that plays a pivotal role in the activation of the NF-κB, JNK, and p38 MAPK pathways in response to inflammatory cytokines. ERK2 is a MAPK that regulates a wide range of cellular processes, including cell proliferation and survival. The irreversible inhibition of these kinases by LL-Z1640-2 makes it a valuable tool for studying their roles in health and disease.

The Inactive Analogue: this compound

To ensure that the observed biological effects of LL-Z1640-2 are due to the specific inhibition of its target kinases and not to other non-specific effects of the compound, it is essential to use a negative control. An ideal negative control is a molecule that is structurally very similar to the active compound but lacks the specific chemical feature responsible for its biological activity.

For LL-Z1640-2, the key feature for its inhibitory activity is the cis-enone. The electrophilic β-carbon of the enone is susceptible to a Michael addition by the nucleophilic thiol group of a cysteine residue. An analogue of LL-Z1640-2 that lacks this reactive enone would be expected to be biologically inactive as a kinase inhibitor. We designate this inactive analogue as This compound .

The chemical modification that would render LL-Z1640-2 inactive could be:

-

Saturation of the double bond: Reduction of the carbon-carbon double bond in the lactone ring would remove the electrophilic center, preventing the Michael addition.

-

Isomerization to the trans-enone: The geometry of the ATP-binding pocket of the target kinases is such that the cysteine residue can only efficiently attack the cis-isomer. The corresponding trans-isomer, while chemically similar, would not position the electrophilic carbon in the correct orientation for the reaction to occur, thus rendering it inactive.

For the purpose of this guide, "this compound" will refer to an analogue of LL-Z1640-2 where the cis-enone has been modified to prevent covalent bond formation, for example, through isomerization to the trans-enone. In experimental settings, researchers should use such a compound in parallel with LL-Z1640-2 to demonstrate that the observed cellular effects are a direct consequence of the inhibition of the target kinases.

Quantitative Data: Kinase Inhibition Profile of LL-Z1640-2

The following table summarizes the inhibitory activity of LL-Z1640-2 against various kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. For the inactive analogue, this compound, the expected IC50 values would be significantly higher, indicating a lack of potent inhibition.

| Kinase | IC50 (nM) for LL-Z1640-2 | Expected IC50 for this compound |

| TAK1 | Potent Inhibition (Specific value not publicly available) | > 10,000 |

| ERK2 | Potent Inhibition (Specific value not publicly available) | > 10,000 |

| p38 MAPK | Phosphorylation mitigated by LL-Z1640-2 treatment[1] | No significant effect |

| Other Kinases | Varies (High selectivity for Cys-containing kinases) | No significant effect |

Signaling Pathways and Experimental Workflows

Simplified MAP Kinase Signaling Pathway Inhibited by LL-Z1640-2

The following diagram illustrates the points of inhibition of LL-Z1640-2 within the MAPK signaling cascade.

Caption: Inhibition points of LL-Z1640-2 in the MAPK pathway.

Experimental Workflow for Comparing LL-Z1640-2 and this compound

This diagram outlines a typical experimental workflow to assess the specific effects of LL-Z1640-2.

References

Resorcylic Acid Lactones: A Technical Guide to Their Biomedical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcylic acid lactones (RALs) are a class of naturally occurring fungal polyketides that have garnered significant attention in biomedical research due to their diverse and potent biological activities. Characterized by a β-resorcylic acid moiety fused to a macrocyclic lactone ring, this family of compounds exhibits a remarkable range of therapeutic potential, including anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core aspects of RALs in biomedical research, with a focus on their mechanisms of action, quantitative biological data, and key experimental methodologies. Detailed information is presented for prominent members of the RAL family, including the Heat shock protein 90 (Hsp90) inhibitor radicicol, the mycoestrogen zearalenone, and the promising pochonin class of compounds. This guide is intended to be a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic applications of resorcylic acid lactones.

Introduction to Resorcylic Acid Lactones

Resorcylic acid lactones (RALs) are a structurally diverse family of fungal secondary metabolites.[1][2] Their core chemical scaffold consists of a β-resorcylic acid (2,4-dihydroxybenzoic acid) core fused to a macrolactone ring, which is typically 14-membered but can vary in size.[3][4] This structural motif serves as a template for a wide array of chemical modifications, leading to a broad spectrum of biological activities. The unique three-dimensional conformations adopted by the macrolactone ring, along with the various functional group substitutions, are key determinants of their specific molecular targets and pharmacological effects.[3][5]

The biomedical significance of RALs stems from their ability to modulate the function of key cellular proteins involved in various disease processes.[6] Notably, members of this family have been identified as potent inhibitors of protein kinases, the molecular chaperone Hsp90, and as modulators of nuclear receptors like the estrogen receptor.[6][7] These activities translate into promising therapeutic applications, particularly in oncology, where RALs have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][6]

This guide will delve into the specific mechanisms of action of key RALs, present their biological activities in a quantitative format, and provide detailed protocols for essential experiments in the field.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of resorcylic acid lactones are a direct consequence of their interactions with specific molecular targets. The following sections detail the mechanisms of action for three well-characterized classes of RALs.

Hsp90 Inhibition by Radicicol and Pochonins

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key mediators of signal transduction pathways implicated in cancer.[2][8] Hsp90 function is dependent on its ATPase activity, which drives a conformational cycle essential for client protein processing.[5][9]

Radicicol and its derivatives, including the pochonins, are potent inhibitors of Hsp90.[2][10] These RALs bind with high affinity to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting the binding of ATP.[2][11] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[2] Key oncogenic client proteins targeted by this mechanism include ErbB2, Raf-1, and mutant p53.[2] The depletion of these critical signaling nodes results in the inhibition of cancer cell proliferation, survival, and angiogenesis.

Estrogenic Activity of Zearalenone

Zearalenone (ZEN) is a mycoestrogen that exhibits a structural similarity to the endogenous estrogen, 17β-estradiol.[12][13] This structural mimicry allows ZEN and its metabolites, such as α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), to bind to estrogen receptors (ERs), primarily ERα and ERβ.[13][14] Upon binding, the ZEN-ER complex translocates to the nucleus, where it can act as a transcription factor, modulating the expression of estrogen-responsive genes.[15][16]

The estrogenic activity of ZEN can lead to disruptions in the endocrine system, affecting reproductive health.[13][17] However, this same mechanism has been explored for its potential in the context of hormone-dependent cancers, such as breast and prostate cancer. The interaction of ZEN with ERs can lead to either agonistic or antagonistic effects, depending on the specific cellular context and the relative expression levels of ERα and ERβ.[14][18]

Kinase Inhibition

Several resorcylic acid lactones, particularly those possessing a cis-enone moiety within their macrolactone ring, have been identified as potent inhibitors of various protein kinases.[7] These RALs act as covalent inhibitors, forming a Michael adduct with a conserved cysteine residue present in the ATP-binding site of susceptible kinases.[7] This irreversible binding effectively blocks the kinase's catalytic activity.

A notable example is hypothemycin, which has been shown to inhibit a range of kinases involved in inflammatory and cancer signaling pathways, including MEK1/2 and ERK1/2.[7] The selectivity of these RALs for specific kinases is determined by the presence and accessibility of the target cysteine residue within the ATP-binding pocket.[7] This mechanism of action presents a promising avenue for the development of targeted therapies for diseases driven by aberrant kinase activity.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected resorcylic acid lactones against various molecular targets and cell lines. This data is crucial for comparing the potency and selectivity of different RALs and for guiding further drug development efforts.

Table 1: Hsp90 Inhibition by Radicicol and its Derivatives

| Compound | Assay Type | Target | IC50 / Kd | Reference(s) |

| Radicicol | ATPase Assay | Hsp90 | Kd = 19 nM | [19] |

| Radicicol | Growth Inhibition | P. falciparum 3D7 | IC50 = 8.563 µM | [9] |

| Radicicol | PDK1 Inhibition | PDK1 | IC50 = 230 µM | [9] |

| Radicicol | PDK3 Inhibition | PDK3 | IC50 = 400 µM | [9] |

| Pochonin D | Hsp90 Binding Assay | Hsp90 | IC50 = 80 nM | [20] |

Table 2: Estrogenic and Cytotoxic Activities of Zearalenone and its Derivatives

| Compound | Assay Type | Cell Line / Target | EC50 / IC50 | Reference(s) |

| Zearalenone | Cell Proliferation (ER+) | MCF-7 | EC50 ≈ 1 nM | [21] |

| α-Zearalenol | Cell Proliferation (ER+) | MCF-7 | EC50 < 1 nM | [21] |

| β-Zearalenol | Cell Proliferation (ER+) | MCF-7 | EC50 = 5.2 nM | [21] |

| Zearalenone | Cytotoxicity | KB | IC50 > 50 µM | [3] |

| Zearalenone | Cytotoxicity | MCF-7 | IC50 > 50 µM | [3] |

Table 3: Kinase Inhibition by Resorcylic Acid Lactones

| Compound | Target Kinase | IC50 | Reference(s) |

| Hypothemycin | MEK1 | 15 nM | [22] |

| Hypothemycin | ERK2 | 1.2 µM | [7] |

| L-783,277 | MEK | 4 nM | [22] |

| 5'-deoxy L-783277 | VEGFR2 | 5.8 nM | [23] |

| 5'-deoxy L-783277 | PDGFRα (V561E) | 7.2 nM | [23] |

| Aigialomycin D | MNK2 | 0.45 µM | [24] |

| Aigialomycin D | CDK2/cyclin A | ~20 µM | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of resorcylic acid lactones.

Hsp90 ATPase Activity Assay

This protocol describes a colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by RALs. The assay is based on the quantification of inorganic phosphate (Pi) released during ATP hydrolysis.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human Hsp90 protein in assay buffer.

-

Prepare a 2X assay buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 6 mM MgCl2).

-

Prepare a stock solution of ATP in water.

-

Prepare serial dilutions of the RAL inhibitor in the assay buffer.

-

Prepare a malachite green solution for phosphate detection.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of 2X assay buffer to each well.

-

Add 5 µL of the RAL inhibitor dilutions to the test wells and 5 µL of assay buffer to the control wells.

-

Add 10 µL of the Hsp90 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution to all wells. The final volume should be 50 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of the malachite green reagent to each well.

-

Allow the color to develop for 15-30 minutes at room temperature.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of Hsp90 activity relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Competitive Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of zearalenone and its analogues for the estrogen receptor. The assay measures the ability of the test compound to displace a radiolabeled estrogen from the receptor.

-

Reagent Preparation:

-

Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.

-

Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

-

Prepare a working solution of [3H]-estradiol in TEDG buffer.

-

Prepare a stock solution of unlabeled 17β-estradiol for determining non-specific binding.

-

Prepare serial dilutions of the zearalenone analogue in TEDG buffer.

-

-

Assay Procedure:

-

Set up triplicate tubes for total binding, non-specific binding, and each concentration of the competitor.

-

For total binding, add uterine cytosol and [3H]-estradiol.

-

For non-specific binding, add uterine cytosol, [3H]-estradiol, and a saturating concentration of unlabeled estradiol.

-

For the competition curve, add uterine cytosol, [3H]-estradiol, and the serial dilutions of the zearalenone analogue.

-

Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separate the bound and free radioligand using a method such as hydroxylapatite (HAP) precipitation followed by centrifugation.

-

Wash the HAP pellets with buffer to remove unbound [3H]-estradiol.

-

Resuspend the pellets in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [3H]-estradiol).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of resorcylic acid lactones on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Trypsinize and count the desired cancer cell line.

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

-

Treatment:

-

Prepare serial dilutions of the resorcylic acid lactone in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the RAL. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the RAL concentration and determine the IC50 value.

-

Conclusion and Future Directions

Resorcylic acid lactones represent a rich and diverse source of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to potently and often selectively modulate key cellular targets such as Hsp90, estrogen receptors, and various protein kinases underscores their importance in biomedical research. This technical guide has provided a comprehensive overview of the mechanisms of action, quantitative biological data, and essential experimental protocols for studying these fascinating compounds.

Future research in the field of RALs will likely focus on several key areas. The exploration of the vast chemical space of naturally occurring RALs from diverse fungal sources will continue to yield novel structures with unique biological activities. Semisynthetic modification of the RAL scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, thereby improving their drug-like characteristics. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of new RAL-based inhibitors with improved therapeutic indices. As our knowledge of the intricate roles of RALs in cellular signaling pathways expands, so too will their potential to be developed into effective treatments for a wide range of human diseases, from cancer to inflammatory disorders and beyond.

References

- 1. Structure-activity relationships for human estrogenic activity in zearalenone mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Synthesis and cytotoxic activities of semisynthetic zearalenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships among zearalenone and its derivatives based on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of radicicol derivatives and WNT-5A expression inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Binding characteristics of zearalenone analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]

- 20. Synthesis of macrolactam analogues of radicicol and their binding to heat shock protein Hsp90 | Scilit [scilit.com]

- 21. researchgate.net [researchgate.net]

- 22. Kinase Inhibition by Deoxy Analogues of the Resorcylic Lactone L-783277 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring Aigialomycin D and Its Analogues as Protein Kinase Inhibitors for Cancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hsp90 ATPase Activity [bio-protocol.org]

- 25. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 27. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 28. epa.gov [epa.gov]

The Inert Nature of the cis-Enol Functionality in LL-Z1640-4: A Comparative Analysis and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and functional significance of the cis-enol moiety within the resorcylic acid lactone LL-Z1640-4. A comprehensive understanding of this feature is primarily achieved through a comparative analysis with its close structural analog, LL-Z1640-2, a potent kinase inhibitor. The key difference between these two molecules—a cis-enol in this compound versus a cis-enone in LL-Z1640-2—dramatically alters their biological activity, positioning this compound as an ideal negative control in kinase inhibition studies.

Comparative Analysis of this compound and LL-Z1640-2

The distinct functionalities of this compound and LL-Z1640-2 are rooted in the chemical reactivity of their respective cis-enol and cis-enone systems. This structural variance is the determining factor in their differing biological profiles.

| Feature | This compound | LL-Z1640-2 |

| Core Functionality | cis-Enol | cis-Enone |

| Molecular Formula | C₁₉H₂₄O₇[1] | C₁₉H₂₂O₆ |

| Molecular Weight | 364.4[1] | 362.4 |

| Known Biological Activity | Antiviral, Antiprotozoan[2] | Potent and selective kinase inhibitor (e.g., TAK1, MEK, JNK/p38, Erk2, Kit)[3] |

| Mechanism of Action | Not fully elucidated; lacks the Michael acceptor for kinase inhibition. | The cis-enone acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue in the ATP binding domain of target kinases.[3] |

| Primary Research Application | Negative control in kinase inhibition assays to dissect selectivity.[2] | Investigational agent for its anti-cancer and anti-inflammatory properties.[3][4] |

The "Inactive" cis-Enol of this compound vs. the "Active" cis-Enone of LL-Z1640-2

The profound difference in the bioactivity of these two compounds stems from the electrophilic nature of the β-carbon in the α,β-unsaturated ketone (the cis-enone) of LL-Z1640-2. This configuration allows for a Michael addition reaction with nucleophilic residues, such as the thiol group of a conserved cysteine in the active site of certain kinases. This covalent modification leads to the potent and often irreversible inhibition of the kinase.

In contrast, the cis-enol functionality of this compound lacks this electrophilic β-carbon. The hydroxyl group of the enol significantly reduces the electrophilicity of the double bond, rendering it incapable of participating in a Michael addition under physiological conditions. This inherent lack of reactivity with nucleophilic amino acid residues is why it is considered "inactive" in the context of kinase inhibition and serves as a crucial experimental control.

Experimental Protocols: Utilizing this compound as a Negative Control

While specific experimental protocols for the synthesis or detailed biological testing of this compound are not extensively documented in the reviewed literature, its primary utility is as a negative control. Below is a generalized experimental workflow for its use in a kinase inhibition assay.

Objective: To demonstrate that the kinase inhibitory activity of a compound (e.g., LL-Z1640-2) is dependent on its cis-enone functionality.

Materials:

-

Purified target kinase

-

Kinase substrate and ATP

-

Assay buffer

-

Detection reagent (e.g., phosphospecific antibody, ADP-Glo™)

-

LL-Z1640-2 (test compound)

-

This compound (negative control)

-

DMSO (vehicle control)

-

Microplate reader

Methodology:

-

Compound Preparation: Prepare stock solutions of LL-Z1640-2 and this compound in DMSO. Create a serial dilution of each compound to test a range of concentrations.

-

Kinase Reaction Setup: In a microplate, add the purified kinase to the assay buffer.

-

Compound Incubation: Add the diluted LL-Z1640-2, this compound, or DMSO vehicle to the kinase-containing wells. Incubate for a predetermined period to allow for potential binding and covalent modification.

-

Initiation of Kinase Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction.

-

Detection: After a set reaction time, add the detection reagent to quantify the level of kinase activity (e.g., by measuring the amount of phosphorylated substrate or consumed ATP).

-

Data Analysis: Plot the kinase activity against the compound concentration for both LL-Z1640-2 and this compound. Calculate the IC₅₀ value for LL-Z1640-2.

Expected Outcome:

-

LL-Z1640-2 will show a dose-dependent inhibition of kinase activity, yielding a measurable IC₅₀ value.

-

This compound will exhibit no significant inhibition of kinase activity across the same concentration range, demonstrating that the cis-enol is not capable of inhibiting the kinase.

This experimental design validates that the cis-enone moiety is the pharmacophore responsible for the observed kinase inhibition.

Visualizing the Core Mechanisms and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the key chemical mechanism of LL-Z1640-2 and the logical workflow for using this compound as a negative control.

Caption: Covalent modification of a target kinase by LL-Z1640-2.

Caption: Logical flow for validating the role of the cis-enone.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic efficacy of the resorcylic acid lactone LL‐Z1640‐2 for adult T‐cell leukaemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LL-Z1640-4 for Research Applications

This guide provides comprehensive information on the chemical compound LL-Z1640-4, tailored for researchers, scientists, and professionals in drug development. It covers supplier and purity details, its role in cellular signaling, and detailed experimental protocols for its application in research.

Supplier and Purity Information

For researchers seeking to procure this compound for laboratory use, the following table summarizes the available information on a known supplier and the compound's purity.

| Supplier | Product Name | Purity | Analytical Method |

| TOKU-E | LL Z1640-4 | >99% | HPLC |

Role in Cellular Signaling: A Negative Control for TAK1 Inhibition

This compound is a resorcylic acid lactone that serves as an ideal negative control in studies involving the MAP kinase (MAPK) signaling pathway, particularly in experiments with its close structural analog, LL-Z1640-2. LL-Z1640-2 is a known inhibitor of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB, JNK, and p38 MAPK signaling cascades. These pathways are crucial in regulating inflammation, cell survival, and apoptosis. Due to a subtle structural difference—the absence of a key reactive enone moiety present in LL-Z1640-2—this compound is inactive as a TAK1 inhibitor. This makes it an excellent tool for dissecting the specific effects of TAK1 inhibition in cellular assays.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating downstream cellular responses to various stimuli, such as cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., TGF-β). LL-Z1640-2 directly inhibits TAK1, thereby blocking the activation of downstream effectors. In contrast, this compound, when used as a negative control, should not perturb this pathway, allowing researchers to attribute any observed effects specifically to TAK1 inhibition.

Caption: Overview of the TAK1 signaling pathway.

Experimental Protocols

While a specific, detailed experimental protocol explicitly outlining the use of this compound was not found in the available research literature, this section provides a representative protocol for a common application: assessing the effect of TAK1 inhibition on the MAPK pathway using Western blotting. In such an experiment, this compound would be used as a crucial negative control.

Experimental Workflow: Western Blot for MAPK Pathway Activation

The following diagram illustrates the general workflow for a Western blot experiment designed to test the efficacy of a TAK1 inhibitor (like LL-Z1640-2) and the inertness of its negative control (this compound).

Caption: Western blot workflow for assessing TAK1 pathway inhibition.

Detailed Methodology: Western Blot Protocol

Objective: To determine if LL-Z1640-2, but not this compound, inhibits the TNF-α-induced phosphorylation of p38 and JNK in a human cell line (e.g., HeLa or U2OS).

Materials:

-

HeLa or U2OS cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

LL-Z1640-2 (dissolved in DMSO)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Recombinant human TNF-α

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-p38, rabbit anti-phospho-JNK, mouse anti-total p38, mouse anti-total JNK, mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed HeLa or U2OS cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Treatment:

-

The following day, replace the medium with fresh, serum-free medium.

-

Pre-treat the cells for 1-2 hours with the following compounds at the desired final concentrations:

-

Vehicle control (e.g., 0.1% DMSO)

-

LL-Z1640-2 (e.g., 1 µM, 5 µM, 10 µM)

-

This compound (e.g., 10 µM)

-

-

-

Cell Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.

-

Expected Outcome: Treatment with LL-Z1640-2 should show a dose-dependent decrease in the phosphorylation of p38 and JNK upon TNF-α stimulation. In contrast, treatment with this compound should have no effect on the phosphorylation of these proteins, similar to the vehicle control. This result would confirm that the observed inhibition is specific to the action of LL-Z1640-2 on the TAK1 pathway.

Methodological & Application

Application Notes: The Use of LL-Z1640-4 as a Negative Control in Cellular and Biochemical Assays

Introduction

In biological experiments, particularly in the context of drug development and signal transduction research, the use of appropriate controls is paramount to ensure the validity and specificity of the observed effects. LL-Z1640-2 is a potent, irreversible inhibitor of TGF-β-activated kinase 1 (TAK1) and extracellular signal-regulated kinase 2 (ERK2).[1] Its inhibitory action on TAK1, a key upstream kinase in the MAP kinase signaling pathways, leads to the suppression of downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and NF-κB pathways.[2][3][4] This inhibition can induce apoptosis in cancer cells and modulate inflammatory responses.[1][5]

To attribute the observed cellular effects specifically to the inhibition of TAK1 by LL-Z1640-2, it is crucial to use a negative control. An ideal negative control is a molecule that is structurally analogous to the active compound but lacks its specific biological activity. For this purpose, LL-Z1640-4 is utilized as an inactive analog of LL-Z1640-2. By treating cells or biochemical assays with this compound alongside LL-Z1640-2, researchers can differentiate the specific effects of TAK1 inhibition from any off-target or non-specific effects of the chemical scaffold.

These application notes provide detailed protocols for using this compound as a negative control in key experiments designed to investigate the effects of LL-Z1640-2.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by LL-Z1640-2 and the rationale for using this compound as a negative control.

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of LL-Z1640-2 on a cancer cell line known to be dependent on TAK1 signaling, using this compound as a negative control.

Workflow:

Materials:

-

Cancer cell line (e.g., A375 melanoma cells)

-

Complete culture medium

-

96-well clear or opaque-walled tissue culture plates

-

LL-Z1640-2 (dissolved in DMSO)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Microplate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of LL-Z1640-2 and this compound in complete culture medium. A typical concentration range to test for LL-Z1640-2 is 0.1 µM to 10 µM. Use the same concentration range for this compound. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control. Incubate the plate for 48 to 72 hours.

-

Viability Measurement:

-

For MTT/MTS assay: Add the reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.

-

For CellTiter-Glo® assay: Equilibrate the plate to room temperature, add the reagent, mix, and incubate for 10 minutes. Measure the luminescence.

-

-

Data Analysis: Subtract the background (medium only) reading. Normalize the results to the vehicle-treated cells (set as 100% viability).

Expected Results (Data Presentation):

| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |

| Vehicle (DMSO) | - | 100 | ± 5.2 |

| LL-Z1640-2 | 0.1 | 85.3 | ± 4.8 |

| 0.5 | 62.1 | ± 3.9 | |

| 1.0 | 45.7 | ± 3.1 | |

| 5.0 | 20.4 | ± 2.5 | |

| 10.0 | 8.9 | ± 1.8 | |

| This compound | 0.1 | 98.5 | ± 5.5 |

| 0.5 | 97.2 | ± 5.1 | |

| 1.0 | 96.8 | ± 4.9 | |

| 5.0 | 95.1 | ± 5.3 | |

| 10.0 | 94.6 | ± 4.7 |

Western Blot for TAK1 Phosphorylation

This protocol is used to determine if LL-Z1640-2 specifically inhibits the activation of TAK1, as measured by its phosphorylation at a key activation loop residue (e.g., Ser412), while this compound does not.

Workflow:

Materials:

-

Cell line responsive to cytokine stimulation (e.g., HeLa or THP-1 cells)

-

Complete culture medium

-

6-well tissue culture plates

-

LL-Z1640-2 and this compound (in DMSO)

-

Cytokine for stimulation (e.g., IL-1β or TNF-α)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TAK1 (Ser412), anti-total TAK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with vehicle, LL-Z1640-2 (e.g., 1 µM), or this compound (e.g., 1 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with a cytokine (e.g., 20 ng/mL IL-1β) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-